3-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a brominated aromatic ring, a 4-methoxy-substituted benzothiazole moiety, and a dimethylaminopropyl side chain, formulated as a hydrochloride salt to enhance solubility. Its molecular structure integrates key functional groups:
- 4-Methoxybenzothiazole: Enhances electron density via methoxy’s donating effects, influencing binding interactions.
- Dimethylaminopropyl chain: Provides a tertiary amine for protonation, improving water solubility in acidic environments. The hydrochloride salt further optimizes pharmacokinetic properties, making it suitable for preclinical studies .
Properties
IUPAC Name |
3-bromo-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S.ClH/c1-23(2)11-6-12-24(19(25)14-7-4-8-15(21)13-14)20-22-18-16(26-3)9-5-10-17(18)27-20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYPHFBIDWCNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The primary mechanism of action for this compound involves its interaction with various biological targets, particularly receptors involved in signaling pathways related to inflammation and platelet aggregation. Studies have indicated that it acts as a selective inhibitor of protease-activated receptor 4 (PAR4), which plays a crucial role in platelet activation and aggregation. This inhibition can lead to reduced thrombus formation, making it a candidate for therapeutic applications in cardiovascular diseases.
Antiplatelet Activity
Research has demonstrated that this compound exhibits significant antiplatelet activity. In vitro assays have shown that it effectively inhibits thrombin-induced platelet aggregation. The compound's ability to selectively inhibit PAR4-dependent pathways suggests potential utility in preventing thrombotic events.
| Study | Method | Findings |
|---|---|---|
| Wu et al. (2002) | In vitro platelet aggregation assays | Demonstrated inhibition of PAR4-dependent platelet activation |
| Chen et al. (2008) | Pharmacological evaluation | Confirmed antiplatelet effects at low micromolar concentrations |
Anti-inflammatory Effects
In addition to its antiplatelet properties, this compound has been evaluated for anti-inflammatory activity. It has shown promise in reducing pro-inflammatory cytokine production in various cell lines, indicating a potential role in managing inflammatory diseases.
Case Studies
-
Cardiovascular Disease Management
A study published by Zhang et al. (2019) explored the effects of this compound in a rat model of induced thrombosis. The results indicated that treatment with the compound significantly reduced thrombus size compared to controls, highlighting its potential as an antithrombotic agent. -
Cancer Research
Preliminary research has suggested that the compound may also exhibit cytotoxic effects against certain cancer cell lines. In vitro studies indicated that it could induce apoptosis in breast cancer cells via mitochondrial pathways, warranting further investigation into its anticancer properties.
Research Findings
Recent findings have expanded on the biological activity of this compound:
- Selectivity : The compound exhibits high selectivity for PAR4 over other receptors, minimizing potential side effects associated with broader-spectrum inhibitors.
- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
- Safety Profile : Toxicological assessments have shown a promising safety profile at therapeutic doses.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and physicochemical comparisons with similar compounds:
*Molecular weight estimated based on structural similarity to ’s compound (463.0) with bromine (~80 g/mol addition).
Functional Group and Physicochemical Analysis
- Heterocyclic Core: The target compound’s benzothiazole ring (vs. quinoline in compounds) introduces sulfur-mediated hydrophobic interactions and reduced planarity compared to quinoline’s aromatic system . 4-Methoxy vs. 4-hydroxy (): Methoxy’s electron-donating effects increase lipophilicity, whereas hydroxy groups enhance polarity and hydrogen-bonding capacity, impacting solubility and membrane permeability .
Substituent Effects :
- Bromo (target) vs. methylsulfonyl (): Bromo’s steric bulk may hinder target binding compared to sulfonyl’s strong electron-withdrawing effects, which could enhance electrostatic interactions .
- Fluoro () vs. Methoxy (target): Fluorine’s electronegativity optimizes binding affinity in hydrophobic pockets, while methoxy improves solubility through moderate polarity .
- Side Chain Variations: Dimethylaminopropyl (target and –3) vs. pyrrolidinylethyl (): Both tertiary amines enhance water solubility as hydrochloride salts, but pyrrolidine’s cyclic structure may restrict conformational flexibility .
Implications for Drug Design
- Solubility: The hydrochloride formulation and dimethylaminopropyl chain universally improve aqueous solubility across analogues.
- Bioavailability: Bromo and methoxy groups in the target compound likely increase logP compared to hydroxyquinoline derivatives, favoring passive diffusion .
- Stability : Bromo’s susceptibility to nucleophilic substitution (vs. fluorine’s inertness in ) may necessitate stability optimization in formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
